molecular formula C12H15F3N4S B12128783 N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Katalognummer: B12128783
Molekulargewicht: 304.34 g/mol
InChI-Schlüssel: BYVQPCFJGZZUON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring substituted with a carbothioamide group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable component in medicinal chemistry and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 5-(trifluoromethyl)pyridin-2-amine with N-methylpiperazine in the presence of a suitable coupling agent such as phenoxycarbonyl chloride. The reaction is carried out under controlled conditions, often in a solvent like tetrahydrofuran, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. The use of robust reaction conditions and efficient purification methods ensures the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily by inhibiting bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence. By binding to the active site of the enzyme, it prevents the post-translational modification of proteins necessary for bacterial growth and metabolism . This mechanism makes it a promising candidate for antibacterial drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide stands out due to its specific combination of functional groups, which confer unique chemical stability and biological activity. Its ability to inhibit bacterial enzymes without rapid cytotoxic effects on human cells highlights its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C12H15F3N4S

Molekulargewicht

304.34 g/mol

IUPAC-Name

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

InChI

InChI=1S/C12H15F3N4S/c1-16-11(20)19-6-4-18(5-7-19)10-3-2-9(8-17-10)12(13,14)15/h2-3,8H,4-7H2,1H3,(H,16,20)

InChI-Schlüssel

BYVQPCFJGZZUON-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.